molecular formula C12H16ClNO2 B14590676 2-Chloro-N-[(2-methoxy-3,5-dimethylphenyl)methyl]acetamide CAS No. 61626-96-8

2-Chloro-N-[(2-methoxy-3,5-dimethylphenyl)methyl]acetamide

Cat. No.: B14590676
CAS No.: 61626-96-8
M. Wt: 241.71 g/mol
InChI Key: AAJLXYRAFRXQPN-UHFFFAOYSA-N
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Description

2-Chloro-N-[(2-methoxy-3,5-dimethylphenyl)methyl]acetamide is an organic compound with a complex structure It is characterized by the presence of a chloroacetamide group attached to a substituted benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[(2-methoxy-3,5-dimethylphenyl)methyl]acetamide typically involves the reaction of 2-methoxy-3,5-dimethylbenzylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions to increase yield and purity. This may include the use of more efficient mixing and temperature control systems, as well as the implementation of continuous flow reactors to enhance reaction rates and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[(2-methoxy-3,5-dimethylphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are typical reducing agents used under anhydrous conditions.

Major Products Formed

    Nucleophilic substitution: Products include substituted amides, thioamides, and ethers.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include primary and secondary amines.

Scientific Research Applications

2-Chloro-N-[(2-methoxy-3,5-dimethylphenyl)methyl]acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[(2-methoxy-3,5-dimethylphenyl)methyl]acetamide involves its interaction with specific molecular targets. The chloroacetamide group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(2,6-dimethylphenyl)acetamide
  • 2-Chloro-N-(3,5-dimethoxyphenyl)acetamide
  • 2-Chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)acetamide

Uniqueness

2-Chloro-N-[(2-methoxy-3,5-dimethylphenyl)methyl]acetamide is unique due to the presence of both methoxy and dimethyl substituents on the benzene ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can result in different properties and applications.

Properties

CAS No.

61626-96-8

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

2-chloro-N-[(2-methoxy-3,5-dimethylphenyl)methyl]acetamide

InChI

InChI=1S/C12H16ClNO2/c1-8-4-9(2)12(16-3)10(5-8)7-14-11(15)6-13/h4-5H,6-7H2,1-3H3,(H,14,15)

InChI Key

AAJLXYRAFRXQPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)CNC(=O)CCl)OC)C

Origin of Product

United States

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